molecular formula C10H2F18 B7768053 Bis(perfluorobutyl)ethene CAS No. 97539-76-9

Bis(perfluorobutyl)ethene

Cat. No.: B7768053
CAS No.: 97539-76-9
M. Wt: 464.09 g/mol
InChI Key: FSOCDJTVKIHJDC-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(perfluorobutyl)ethene: is a fluorohydrocarbon compound with the molecular formula C10H2F18 . It is characterized by the presence of two perfluorobutyl groups attached to an ethene backbone. This compound is known for its high stability and unique physicochemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(perfluorobutyl)ethene can be synthesized through the reaction of perfluorobutyl iodide with ethene in the presence of a catalyst. The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Bis(perfluorobutyl)ethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(perfluorobutyl)ethene is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can influence the compound’s behavior in different environments, such as its solubility, reactivity, and stability. The pathways involved often include the formation of stable complexes with other molecules, enhancing its utility in various applications .

Comparison with Similar Compounds

  • Perfluorodecalin
  • Perfluoro-octyl bromide
  • Perfluorotripropylamine
  • Perfluorotributylamine

Comparison: Bis(perfluorobutyl)ethene is unique among similar compounds due to its specific structure, which imparts distinct physicochemical properties. Unlike perfluorodecalin and other perfluorocarbons, this compound has a double bond in its ethene backbone, allowing for additional reactivity and functionalization. This makes it particularly valuable in applications requiring specific chemical modifications .

Properties

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOCDJTVKIHJDC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021202
Record name (5E)-5,6-Perfluorodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84551-43-9, 97539-76-9
Record name Bis(perfluorobutyl)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084551439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Perfluorodecene, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097539769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-5,6-Perfluorodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5H,6H-Octadecafluorodec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-PERFLUORODECENE, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GKC2J63MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(perfluorobutyl)ethene
Reactant of Route 2
Reactant of Route 2
Bis(perfluorobutyl)ethene
Reactant of Route 3
Bis(perfluorobutyl)ethene
Reactant of Route 4
Reactant of Route 4
Bis(perfluorobutyl)ethene
Reactant of Route 5
Bis(perfluorobutyl)ethene
Reactant of Route 6
Reactant of Route 6
Bis(perfluorobutyl)ethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.